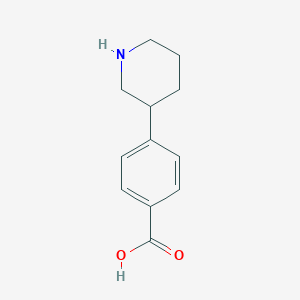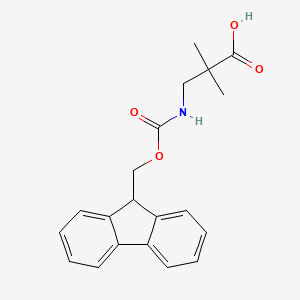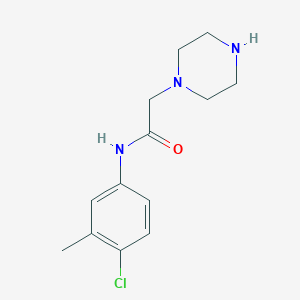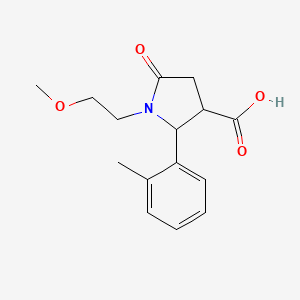![molecular formula C11H17N3O2 B1437947 (2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine CAS No. 1018552-53-8](/img/structure/B1437947.png)
(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine
Overview
Description
(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine is a chemical compound that has garnered interest in the scientific community due to its potential therapeutic and environmental applications. The compound features a furan ring, which is a five-membered heterocyclic ring containing one oxygen atom, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The combination of these rings imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of (2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine typically involves the reaction of 2-furoyl chloride with piperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like tetrahydrofuran under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine involves its interaction with specific molecular targets in the body. The furan ring can interact with various enzymes and receptors, while the piperazine ring can modulate neurotransmitter activity . These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine can be compared with other similar compounds, such as:
1-(2-Furoyl)piperazine: This compound also contains a furan and piperazine ring but lacks the ethylamine group, which may affect its biological activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has a similar piperazine ring but a different heterocyclic ring, leading to different biological properties.
The uniqueness of this compound lies in its specific combination of the furan and piperazine rings with the ethylamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c12-3-4-13-5-7-14(8-6-13)11(15)10-2-1-9-16-10/h1-2,9H,3-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDVLUCVPFIHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B1437868.png)







![3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride](/img/structure/B1437878.png)

![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1437882.png)


